Cas no 1844849-10-0 (PF-06821497)

PF-06821497 structure
PF-06821497 structure
Product name:PF-06821497
CAS No:1844849-10-0
MF:C22H24Cl2N2O5
MW:467.3
CID:4743657
PubChem ID:118572065

PF-06821497 Chemical and Physical Properties

Names and Identifiers

    • S4L4MM20B6
    • 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1(2H)-one
    • GTPL10516
    • BDBM50246967
    • DB14799
    • compound 23a [PMID: 29211475]
    • PF06821497
    • Q29209799
    • 1(2H)-Isoquinolinone, 5,8-dichloro-2-((1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl)-3,4-dihydro-7-((R)-methoxy-3-oxetanylmethyl)-
    • 5,8-dichloro-2-[(4-methoxy-6-m
    • CID 118572065
    • 1(2H)-Isoquinolinone, 5,8-dichloro-2-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-3,4-dihydro-7-[(R)-methoxy-3-oxetanylmethyl]-
    • PF 06821497,PF06821497
    • DA-76781
    • 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoqinolin-1(2H)-one
    • D12845
    • CJD
    • compound 23a (PMID: 29211475)
    • NSC800019
    • PF 06821497
    • MEVROMETOSTAT [USAN]
    • PF-06821497
    • CS-0092626
    • NSC-800019
    • HY-101571A
    • AKOS040734437
    • TS-07857
    • SCHEMBL17330426
    • (R)-5,8-dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one
    • 5,8-dichloro-7-((R)-methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-1,2,3,4-tetrahydroisoquinolin-1-one
    • 5,8-dichloro-2-((4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl)-7-((R)-methoxy(oxetan-3-yl)methyl)-3,4-dihydroisoquinolin-1-one
    • UNII-S4L4MM20B6
    • CHEMBL4080228
    • EZH2 Inhibitor PF-06821497
    • 5,8-dichloro-7-[(R)-methoxy(oxetan-3-yl)methyl]-2-[(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
    • 5,8-dichloro-2-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[(R)-methoxy(oxetan-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
    • Mevrometostat
    • Mevrometostat (USAN)
    • 1844849-10-0
    • Inchi: 1S/C22H24Cl2N2O5/c1-11-6-17(29-2)15(21(27)25-11)8-26-5-4-13-16(23)7-14(19(24)18(13)22(26)28)20(30-3)12-9-31-10-12/h6-7,12,20H,4-5,8-10H2,1-3H3,(H,25,27)/t20-/m1/s1
    • InChI Key: RXCVUHMIWHRLDF-HXUWFJFHSA-N
    • SMILES: ClC1=C2C(N(C([H])([H])C3C(N([H])C(C([H])([H])[H])=C([H])C=3OC([H])([H])[H])=O)C([H])([H])C([H])([H])C2=C(C([H])=C1[C@@]([H])(C1([H])C([H])([H])OC1([H])[H])OC([H])([H])[H])Cl)=O

Computed Properties

  • Exact Mass: 466.1062273g/mol
  • Monoisotopic Mass: 466.1062273g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 797
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77.1
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • Boiling Point: 710.7±60.0 °C(Predicted)
  • pka: 10.80±0.10(Predicted)

PF-06821497 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
LKT Labs
P200097-5 mg
PF-06821497
1844849-10-0 ≥99%
5mg
$195.00 2023-07-10
LKT Labs
P200097-1 mg
PF-06821497
1844849-10-0 ≥99%
1mg
$95.00 2023-07-10
LKT Labs
P200097-1mg
PF-06821497
1844849-10-0 ≥99%
1mg
$99.80 2024-05-21
MedChemExpress
HY-101571A-25mg
PF-06821497
1844849-10-0 99.37%
25mg
¥6800 2024-07-23
MedChemExpress
HY-101571A-5mg
PF-06821497
1844849-10-0 99.37%
5mg
¥2900 2024-07-23
Ambeed
A1176458-25mg
(R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one
1844849-10-0 98%
25mg
$770.0 2024-07-28
LKT Labs
P200097-10 mg
PF-06821497
1844849-10-0 ≥99%
10mg
$325.00 2023-07-10
Axon Medchem
3695-2mg
PF-06821497
1844849-10-0 99%
2mg
€160.00 2025-03-06
Ambeed
A1176458-10mg
(R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one
1844849-10-0 98%
10mg
$385.0 2024-07-28
MedChemExpress
HY-101571A-1mg
PF-06821497
1844849-10-0 99.37%
1mg
¥1300 2024-07-23

Additional information on PF-06821497

PF-06821497: A Promising Compound for the Treatment of Neurodegenerative Diseases

PF-06821497 (CAS No. 1844849-10-0) is a novel small molecule that has garnered significant attention in the field of neurodegenerative disease research. This compound, developed by Pfizer, has shown promising results in preclinical and early clinical studies, particularly in its potential to modulate the activity of specific enzymes involved in the pathogenesis of diseases such as Alzheimer's and Parkinson's.

The primary mechanism of action for PF-06821497 involves its ability to inhibit the activity of β-secretase 1 (BACE1), an enzyme that plays a crucial role in the production of amyloid-β (Aβ) peptides. Aβ peptides are known to aggregate and form plaques in the brain, which are a hallmark of Alzheimer's disease. By reducing the levels of Aβ, PF-06821497 aims to slow down or even halt the progression of the disease.

Recent studies have provided valuable insights into the efficacy and safety profile of PF-06821497. In a preclinical study published in the Journal of Medicinal Chemistry, researchers demonstrated that PF-06821497 effectively reduced Aβ levels in transgenic mouse models of Alzheimer's disease. The compound was also found to be well-tolerated, with minimal side effects observed at therapeutic doses.

In addition to its potential in Alzheimer's disease, PF-06821497 has also shown promise in other neurodegenerative conditions. For instance, a study published in Neuropharmacology reported that PF-06821497 reduced neuroinflammation and improved cognitive function in animal models of Parkinson's disease. These findings suggest that the compound may have broader applications beyond Alzheimer's disease.

The development of PF-06821497 is part of a broader effort to identify and develop novel therapeutic agents for neurodegenerative diseases. The current standard treatments for these conditions often provide only symptomatic relief and do not address the underlying pathophysiology. Therefore, compounds like PF-06821497, which target key enzymes involved in disease progression, represent a significant advancement in the field.

Clinical trials are currently underway to further evaluate the safety and efficacy of PF-06821497. Phase I trials have demonstrated that the compound is well-tolerated in humans, with no serious adverse events reported. Phase II trials are now underway to assess its effectiveness in reducing Aβ levels and improving cognitive function in patients with mild to moderate Alzheimer's disease.

The potential impact of PF-06821497 on public health is substantial. Neurodegenerative diseases such as Alzheimer's and Parkinson's affect millions of people worldwide, and the economic burden associated with these conditions is significant. Effective treatments that can slow or halt disease progression could not only improve quality of life for patients but also reduce healthcare costs.

In conclusion, PF-06821497 (CAS No. 1844849-10-0) represents a promising therapeutic candidate for the treatment of neurodegenerative diseases. Its ability to inhibit BACE1 and reduce Aβ levels makes it a valuable addition to the growing arsenal of drugs being developed to combat these debilitating conditions. As research continues, it is hoped that this compound will prove to be an effective and safe treatment option for patients suffering from neurodegenerative diseases.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1844849-10-0)PF-06821497
A1246417
Purity:99%/99%/99%/99%
Quantity:50mg/25mg/10mg/5mg
Price ($):1177/693/346/205
atkchemica
(CAS:1844849-10-0)PF-06821497
CL15834
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry